molecular formula C8H14O3 B13949038 1-(2,6-Dihydroxycyclohexyl)ethan-1-one CAS No. 70433-50-0

1-(2,6-Dihydroxycyclohexyl)ethan-1-one

Cat. No.: B13949038
CAS No.: 70433-50-0
M. Wt: 158.19 g/mol
InChI Key: PSHSTSCQHLHSNL-UHFFFAOYSA-N
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Description

1-(2,6-Dihydroxycyclohexyl)ethan-1-one is an organic compound with the molecular formula C8H14O3 It is characterized by the presence of a cyclohexane ring substituted with two hydroxyl groups at the 2 and 6 positions and an ethanone group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dihydroxycyclohexyl)ethan-1-one typically involves the hydroxylation of cyclohexanone derivatives. One common method is the catalytic hydrogenation of 1,4-cyclohexanedione followed by selective hydroxylation at the 2 and 6 positions. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes where cyclohexanone is subjected to hydroxylation using suitable oxidizing agents. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dihydroxycyclohexyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products:

Scientific Research Applications

1-(2,6-Dihydroxycyclohexyl)ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,6-Dihydroxycyclohexyl)ethan-1-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethanone group may interact with nucleophilic residues in proteins, leading to covalent modifications. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-(2,6-Dihydroxycyclohexyl)ethan-1-one is unique due to its dual hydroxyl and ethanone functionalities, which confer a combination of reactivity and stability. This makes it a versatile compound in synthetic chemistry and various research applications .

Properties

CAS No.

70433-50-0

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

1-(2,6-dihydroxycyclohexyl)ethanone

InChI

InChI=1S/C8H14O3/c1-5(9)8-6(10)3-2-4-7(8)11/h6-8,10-11H,2-4H2,1H3

InChI Key

PSHSTSCQHLHSNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(CCCC1O)O

Origin of Product

United States

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